BenchChemオンラインストアへようこそ!

Indolin-5-amine

Regioselective synthesis Pyrroloindole scaffolds Electrophilic substitution

Indolin-5-amine (2,3-dihydro-1H-indol-5-amine; CAS 15918-80-6; molecular formula C₈H₁₀N₂; molecular weight 134.18 g/mol) is a bicyclic heterocyclic primary amine belonging to the indoline family, characterized by a saturated C2–C3 bond that distinguishes it from its fully aromatic congener 5-aminoindole (CAS 5192-03-0). The compound bears a single primary amino group at the 5-position of the indoline nucleus, conferring nucleophilic reactivity that enables regioselective electrophilic substitution and serves as a versatile derivatization handle for constructing complex fused heterocycles.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 15918-80-6
Cat. No. B094476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-5-amine
CAS15918-80-6
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)N
InChIInChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2
InChIKeyCNSBIJRLKLHUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolin-5-amine (CAS 15918-80-6): A Saturated Indoline Scaffold Building Block for Differentiated Heterocyclic Synthesis and Drug Discovery


Indolin-5-amine (2,3-dihydro-1H-indol-5-amine; CAS 15918-80-6; molecular formula C₈H₁₀N₂; molecular weight 134.18 g/mol) is a bicyclic heterocyclic primary amine belonging to the indoline family, characterized by a saturated C2–C3 bond that distinguishes it from its fully aromatic congener 5-aminoindole (CAS 5192-03-0) [1]. The compound bears a single primary amino group at the 5-position of the indoline nucleus, conferring nucleophilic reactivity that enables regioselective electrophilic substitution and serves as a versatile derivatization handle for constructing complex fused heterocycles [2]. Its physicochemical profile—LogP of 1.96, polar surface area of 38.05 Ų, and slight water solubility (8.9 g/L)—reflects the influence of the saturated ring on drug-like properties relative to planar indole analogs .

Why Indolin-5-amine Cannot Be Simply Replaced by 5-Aminoindole or Other In-Class Analogs in Synthesis and Screening


Despite their apparent structural similarity, indolin-5-amine and its fully aromatic analog 5-aminoindole exhibit divergent regiochemical outcomes in electrophilic substitution reactions: 5-aminoindoles direct electrophiles to C4 (yielding pyrrolo[3,2-e]indoles), whereas N-acyl-5-aminoindolines redirect substitution to C6 (yielding pyrrolo[2,3-f]indoles)—a reversal predicted by FMO theory and confirmed experimentally [1]. This scaffold-dependent regioselectivity determines which isomeric fused-ring product is obtained and is not achievable by simply modifying reaction conditions on the alternative scaffold. Furthermore, the saturated 2–3 bond of indoline introduces non-coplanarity between the two rings, enhancing water solubility and reducing lipid solubility compared to planar indole analogs [2], directly affecting solubility-limited assay performance, formulation behavior, and pharmacokinetic profiles of derived compounds. Substituting 5-aminoindole for indolin-5-amine in a synthetic sequence or screening library therefore risks both incorrect regiochemical outcomes and misleading physicochemical readouts.

Quantitative Differentiation Evidence: Indolin-5-amine vs. Closest Analogs Across Key Performance Dimensions


Regioselectivity Reversal in Electrophilic Substitution: Indolin-5-amine vs. 5-Aminoindole

A direct head-to-head study demonstrated that 5-aminoindoles and N1-acyl-5-aminoindolines exhibit opposite regioselectivity upon electrophilic substitution. 5-Aminoindole preferentially reacts at C4, producing pyrrolo[3,2-e]indoles, whereas N1-acyl-5-aminoindoline (derived from indolin-5-amine) preferentially reacts at C6, producing the isomeric pyrrolo[2,3-f]indoles. This outcome was predicted by FMO theory and verified experimentally, establishing that the saturation state of the 2–3 bond dictates the site of electrophilic attack and the identity of the fused product [1].

Regioselective synthesis Pyrroloindole scaffolds Electrophilic substitution

Anti-HIV-1 Activity of Indolin-5-amine-Derived Phenylalanine Conjugate vs. Comparator Derivatives and Lead PF-74

In a systematic evaluation of phenylalanine derivatives as HIV-1 capsid (CA) protein inhibitors, the indolin-5-amine-substituted phenylalanine derivative V-25i achieved an EC₅₀ of 2.57 μM against HIV-1, representing a 2-fold improvement in potency over the 4-methoxy-N-methylaniline-substituted analog II-13c (EC₅₀ = 5.14 μM) within the same series. Both compounds were compared to the reference lead PF-74 (EC₅₀ = 0.42 μM). Surface plasmon resonance (SPR) confirmed that V-25i preferentially binds the CA hexamer over the monomer, mirroring the binding mode of PF-74. Molecular dynamics simulations further characterized the binding interactions [1].

HIV-1 capsid inhibitor Antiviral drug discovery Phenylalanine derivatives

LSD1 Inhibitor Selectivity: Indolin-5-yl-cyclopropanamine Derivative vs. LSD2 and MAO Off-Targets

In a comprehensive SAR study of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, the lead compound 7e demonstrated an LSD1 IC₅₀ of 24.43 nM with >200-fold selectivity over the homologous enzyme LSD2 and >4000-fold selectivity over monoamine oxidases (MAOs), key off-targets for this enzyme class. Compound 7e also showed selective antiproliferative activity against the LSD1-addicted MV-4-11 acute myeloid leukemia cell line, upregulated CD86 expression with an EC₅₀ of 470 nM, and achieved a T/C value of 30.89% in an MV-4-11 xenograft mouse model with an acceptable oral PK profile [1]. The selectivity window was established through direct enzymatic profiling against each off-target within the same study.

LSD1 inhibition Epigenetic cancer therapy Acute myeloid leukemia

Physicochemical Differentiation: Indolin-5-amine vs. 5-Aminoindole on LogP and Aqueous Solubility

The saturated 2–3 bond in indolin-5-amine introduces non-coplanarity between the two rings, which literature reports indicate enhances water solubility and reduces lipid solubility compared to planar indole analogs [1]. Consistent with this scaffold-level expectation, measured and predicted data show indolin-5-amine has a LogP of 1.96 and slight water solubility of 8.9 g/L , while 5-aminoindole (CAS 5192-03-0) has a reported LogP of 2.33 and is classified as water-insoluble . The lower LogP and measurable aqueous solubility facilitate compound handling in aqueous assay buffers and may improve formulation tractability.

Physicochemical properties Drug-likeness Solubility-limited assays

Indoline-Based Dual 5-LOX/sEH Inhibition: Scaffold-Enabled Multi-Target Anti-Inflammatory Pharmacology

An indoline-based compound series was optimized to achieve dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes in the arachidonic acid cascade with complementary pro- and anti-inflammatory roles. The lead compound 73 demonstrated balanced dual potency with IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. In vivo, compound 73 showed significant anti-inflammatory efficacy in both zymosan-induced peritonitis and experimental asthma mouse models [1]. This dual pharmacology, enabled by the indoline scaffold, is not achievable with single-target agents such as the approved 5-LOX inhibitor zileuton (which does not inhibit sEH and suffers from poor pharmacokinetics and liver toxicity) [1].

5-Lipoxygenase Soluble epoxide hydrolase Dual inhibitor

5-Aminoindoline as Key Intermediate for Cyclopropapyrroloindole (CPI) Antitumor Agents: Cytotoxicity Against P388 Murine Leukemia

5-Aminoindoline serves as the essential starting material for constructing cyclopropapyrroloindole (CPI) derivatives, a class of ultra-potent DNA-alkylating agents related to the natural product CC-1065 and duocarmycin A. Michael addition of 5-aminoindoline with dimethyl acetylenedicarboxylate, followed by oxidative cyclization, yields bis(methoxycarbonyl) CPI (MC2CPI) derivatives. The seco-chloride derivatives 18c and 18d exhibited prominent cytotoxicity and antitumor activity against P388 murine leukemia, with potency reported as approximately half that of natural (+)-duocarmycin A [1]. The 5-aminoindoline starting material is irreplaceable in this synthetic route because the saturated indoline ring is required for the key oxidative cyclization step that forms the cyclopropane ring.

CPI antitumor agents P388 leukemia DNA-alkylating payloads

High-Value Application Scenarios Where Indolin-5-amine Provides Demonstrable Differentiation


Regiospecific Synthesis of Pyrrolo[2,3-f]indole Libraries for Fused Heterocycle Screening

When a medicinal chemistry program requires the pyrrolo[2,3-f]indole isomer series—as opposed to the pyrrolo[3,2-e]indole series—indolin-5-amine (via its N1-acyl derivative) is the mandatory starting material. The regiochemical reversal documented by Prasad et al. (1991) means that 5-aminoindole will produce the wrong regioisomer regardless of conditions [1]. Procurement of indolin-5-amine rather than 5-aminoindole is therefore a synthetic necessity, not a preference, for any group targeting the [2,3-f] topology.

HIV-1 Capsid Inhibitor Lead Optimization Leveraging Indoline-Containing Phenylalanine Derivatives

The 2-fold potency advantage of the indolin-5-amine-derived conjugate V-25i (EC₅₀ = 2.57 μM) over the methoxyaniline analog II-13c (EC₅₀ = 5.14 μM), combined with SPR-confirmed CA hexamer binding preference [2], positions this chemotype for further optimization. Research groups pursuing HIV-1 capsid as a target should prioritize the indoline-substituted phenylalanine series for SAR expansion, as the scaffold contributes a measurable activity gain within the same molecular framework.

Development of Highly Selective LSD1 Inhibitors with Minimal MAO Off-Target Liability

The indolin-5-yl-cyclopropanamine scaffold has produced the clinical lead 7e (LSD1 IC₅₀ = 24.43 nM) with >4000-fold selectivity over MAOs [3]. For drug discovery programs targeting LSD1 in AML or other cancers, the indoline scaffold offers a validated selectivity handle that mitigates the MAO-related cardiovascular and CNS toxicities plaguing less selective LSD1 chemotypes. Compound procurement for SAR follow-up should specify the indoline-substituted cyclopropanamine architecture.

Synthesis of CPI-Based Antibody-Drug Conjugate (ADC) Payloads

5-Aminoindoline is the essential starting material for the Michael addition/oxidative cyclization route to cyclopropapyrroloindole (CPI) DNA-alkylating payloads, which have been explored as ADC warheads with potency approaching that of duocarmycin A [4]. Any CRO or biopharmaceutical group engaged in CPI-payload ADC development must source indolin-5-amine specifically; the aromatic 5-aminoindole cannot undergo the requisite oxidative cyclization to form the cyclopropane ring, making the saturated indoline building block irreplaceable in this synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.